molecular formula C15H9F2N3O4 B2635986 N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide CAS No. 1286726-31-5

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

Cat. No.: B2635986
CAS No.: 1286726-31-5
M. Wt: 333.251
InChI Key: BODBBJBXHXMYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl ring often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-amido group: This step involves the reaction of the oxazole intermediate with a furan-2-carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

    Attachment of the 3,4-difluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using 3,4-difluoroaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioavailability.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the oxazole ring.

Uniqueness

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the 3,4-difluorophenyl group can enhance its stability and bioavailability, making it a promising candidate for further research and development.

Biological Activity

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anti-inflammatory and anticancer activities, drawing from diverse sources and studies.

Chemical Structure and Properties

The compound features a unique structure combining a difluorophenyl group, a furan moiety, and an oxazole core. This structural diversity may contribute to its bioactivity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting strong antiproliferative effects. Similar derivatives showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
  • Mechanism of Action : Western blot analyses revealed that these compounds can induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .

Anti-inflammatory Activity

The oxazole derivatives have also been noted for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory mediators in cellular models:

  • Inhibition of Cytokines : Studies have reported that certain furan-containing compounds can suppress the production of TNF-alpha and IL-6 in macrophage models . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related oxazole derivative against pancreatic cancer cells (PANC-1). The derivative exhibited an IC50 value of 15 µM, indicating potential for further development as a therapeutic agent .

Case Study 2: Selectivity Against Cancer Cells

Another investigation focused on the selectivity of oxazole derivatives against different cancer cell lines. The compound showed preferential cytotoxicity towards melanoma cells (SK-MEL-2) compared to non-cancerous cells, highlighting its potential for targeted therapy .

Data Table: Biological Activity Comparison

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7~10Induces apoptosis via p53 activation
Related Oxazole DerivativePANC-115Cytotoxicity with selective action
Furan-based CompoundSK-MEL-25Inhibits pro-inflammatory cytokines

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O4/c16-9-4-3-8(6-10(9)17)18-13(21)11-7-24-15(19-11)20-14(22)12-2-1-5-23-12/h1-7H,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODBBJBXHXMYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.